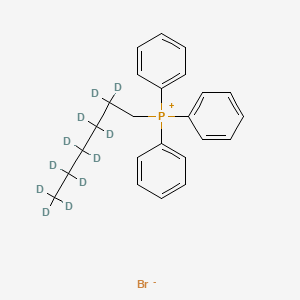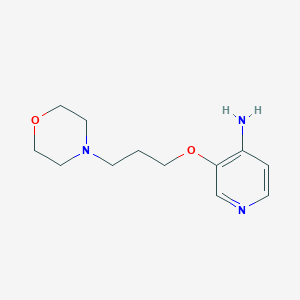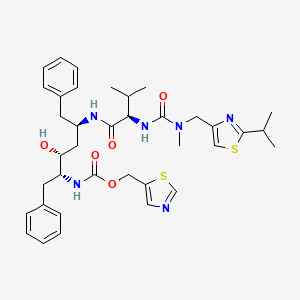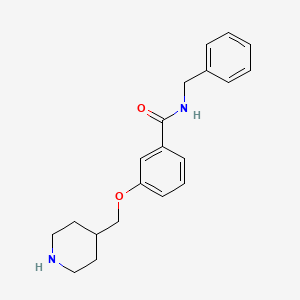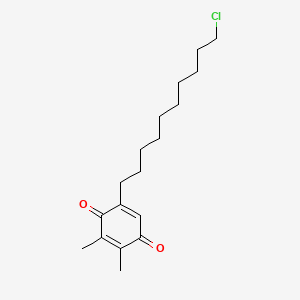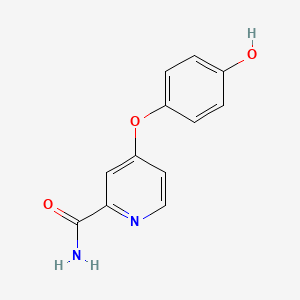
4-(4-Hydroxyphenoxy)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenoxy)picolinamide is a chemical compound characterized by its unique structure, which includes a picolinamide group attached to a 4-hydroxyphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenoxy)picolinamide typically involves the reaction of 4-hydroxyphenol with picolinic acid or its derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 4-hydroxyphenol reacts with picolinic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Hydroxyphenoxy)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or acids.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups, leading to various derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxyphenoxy)picolinamide has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(4-Hydroxyphenoxy)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenoxy)picolinamide is similar to other compounds that contain the picolinamide group or the 4-hydroxyphenoxy moiety. Some of these similar compounds include:
4-(4-Hydroxyphenoxy)acetic acid: A related compound with a different functional group.
4-Hydroxyphenylacetic acid: Another compound with a similar structure but different functional groups.
Uniqueness: this compound stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(4-hydroxyphenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c13-12(16)11-7-10(5-6-14-11)17-9-3-1-8(15)2-4-9/h1-7,15H,(H2,13,16) |
Clé InChI |
LARCBSXSJRHKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=CC(=NC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


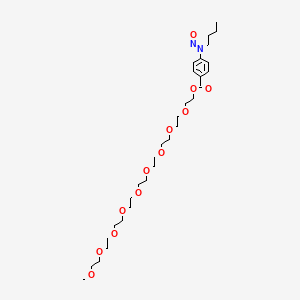

![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
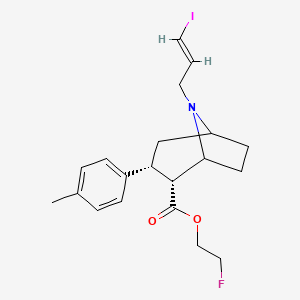
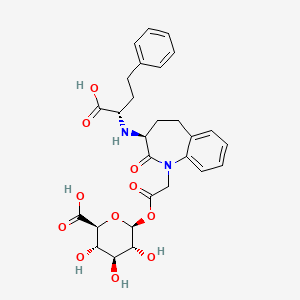
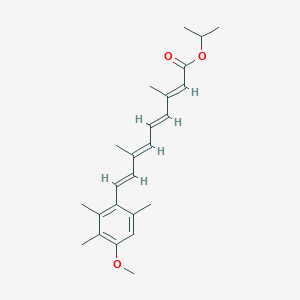
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
